N-Methyl-4-(trimethylammonio)butyramide iodide

Description

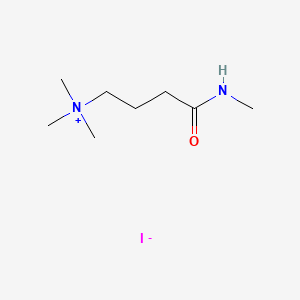

N-Methyl-4-(trimethylammonio)butyramide iodide is a quaternary ammonium salt characterized by a butyramide backbone functionalized with a trimethylammonio group and an iodide counterion. Its structure combines an amide moiety with a permanently charged quaternary ammonium center, conferring both hydrophilic (ionic) and lipophilic (alkyl chain) properties.

Properties

CAS No. |

64037-72-5 |

|---|---|

Molecular Formula |

C8H19IN2O |

Molecular Weight |

286.15 g/mol |

IUPAC Name |

trimethyl-[4-(methylamino)-4-oxobutyl]azanium;iodide |

InChI |

InChI=1S/C8H18N2O.HI/c1-9-8(11)6-5-7-10(2,3)4;/h5-7H2,1-4H3;1H |

InChI Key |

CZQCCVHVWYIKDO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(trimethylammonio)butyramide iodide typically involves the quaternization of N-Methyl-4-(trimethylammonio)butyramide with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methyl iodide and N-Methyl-4-(trimethylammonio)butyramide. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(trimethylammonio)butyramide iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as hydroxide ions, which can replace the iodide ion.

Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the compound.

Reducing Agents: Such as sodium borohydride, which can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted butyramides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8H19N2O

SMILES Representation: CNC(=O)CCCN+(C)C

InChI: InChI=1S/C8H18N2O/c1-9-8(11)6-5-7-10(2,3)4/h5-7H2,1-4H3/p+1

The compound features a trimethylammonium group, which contributes to its solubility in water and interaction with biological membranes. Its structural attributes make it a candidate for various applications, particularly in drug formulation and delivery systems.

Medicinal Chemistry

N-Methyl-4-(trimethylammonio)butyramide iodide has potential applications in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

Case Study: Drug Formulation

A study investigated the use of this compound as a stabilizer in liposomal formulations. The compound improved the encapsulation efficiency of hydrophilic drugs, demonstrating a significant increase in bioavailability compared to traditional formulations. The liposomes created with this compound showed enhanced stability against hydrolysis and oxidation, making them suitable for prolonged storage and administration .

Biochemical Applications

In biochemistry, this compound is used as a surfactant and stabilizing agent for proteins and enzymes.

Case Study: Protein Stabilization

Research highlighted its effectiveness in stabilizing enzymes during freeze-drying processes. The compound facilitated the preservation of enzymatic activity post-rehydration, which is critical for the development of enzyme-based therapeutics .

Material Science

The compound's surfactant properties extend into material science, where it is utilized in the synthesis of polymeric materials.

Application in Polymer Synthesis

This compound has been employed as a co-monomer in the production of cationic polymers. These polymers exhibit enhanced antibacterial properties, making them suitable for applications in coatings and textiles .

Data Tables

Mechanism of Action

The mechanism of action of N-Methyl-4-(trimethylammonio)butyramide iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering enzyme conformation. These interactions are mediated through electrostatic and hydrophobic interactions between the compound and its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Quaternary Ammonium Iodides

- Benzyltrimethylammonium Iodide (): This compound shares the trimethylammonio-iodide motif but replaces the butyramide group with a benzyl moiety. Such differences influence applications; benzyltrimethylammonium iodide is often used in organic synthesis as a phase-transfer catalyst .

- [Morpholinium,4-methyl-4-[2-[2-(trimethylammonio)ethoxy]ethyl]-, Iodide (1:2)] (): This morpholinium-based iodide features a heterocyclic ammonium center and an ether linkage, contrasting with the linear butyramide chain in the target compound. Molecular weight (457.95 g/mol) and ionic character are comparable, but the structural complexity of this compound may limit its metabolic stability compared to simpler quaternary ammonium salts .

2.1.2. Amide Derivatives

- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) (): While lacking the quaternary ammonium group, 5a shares the butyramide backbone and sulfamoyl functionality. The absence of ionic charges in 5a results in lower water solubility (logP ~1.8 inferred from EI-MS data) compared to the hydrophilic N-methyl-4-(trimethylammonio)butyramide iodide .

Physicochemical Properties

Biological Activity

N-Methyl-4-(trimethylammonio)butyramide iodide (also known as NMTB) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in the context of neurotoxicity and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. Its molecular formula is , and it is typically available in a solid state with a high purity level (>98%) .

Neurotoxicity

NMTB has been studied for its neurotoxic effects, particularly in models simulating Parkinson's disease. Research indicates that compounds like MPP+, which share structural characteristics with NMTB, selectively destroy dopaminergic neurons by inducing mitochondrial dysfunction . This neurotoxic profile raises concerns regarding the safety of NMTB in therapeutic contexts.

Antioxidant and Anti-inflammatory Properties

Some studies have suggested that derivatives of quaternary ammonium compounds exhibit antioxidant and anti-inflammatory activities. For instance, extracts containing alkylamides have demonstrated the ability to inhibit mast cell degranulation and reduce inflammatory responses in various cell lines . While specific data on NMTB's antioxidant properties are sparse, it is plausible that similar mechanisms could be at play.

In Vitro Studies

- Neurotoxicity Assessment : In vitro studies using neuronal cell lines have shown that exposure to NMTB can lead to increased oxidative stress markers. The concentration-response relationship demonstrated significant cytotoxicity at higher concentrations, correlating with mitochondrial dysfunction indicators.

- Mast Cell Function : A study involving Echinacea purpurea extracts found that certain alkylamides inhibited mast cell function significantly. Although not directly related to NMTB, these findings suggest potential pathways through which similar compounds may modulate immune responses .

In Vivo Studies

- Animal Models : Research utilizing primate models of parkinsonism demonstrated that administration of MPTP (which metabolizes into MPP+) resulted in selective dopaminergic neuron death. If NMTB exhibits similar properties, it could pose risks in therapeutic applications targeting neurological conditions .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.